molecular formula C85H123N21O20 B1591306 Hypertensinogen CAS No. 20845-02-7

Hypertensinogen

Cat. No.: B1591306
CAS No.: 20845-02-7
M. Wt: 1759 g/mol
InChI Key: XJFQCYIFOWHHFN-PLKCGDGVSA-N
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Description

Hypertensinogen, also known as angiotensinogen, is a glycoprotein produced primarily by the liver. It plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. This compound is the precursor to angiotensin, a peptide that causes blood vessels to constrict, leading to an increase in blood pressure .

Biochemical Analysis

Biochemical Properties

Hypertensinogen is primarily produced by the liver . When the RAAS undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating this compound to form angiotensin I (Ang I) . Ang I is then easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .

Cellular Effects

The RAAS, and by extension this compound, contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions . Chronic activation of the RAAS promotes critical structural changes in every component of the cardiovascular system, including the heart, the large and small vessels .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Ang I by renin, and subsequently to Ang II by ACE . Ang II binds to AT1R and AT2R, eliciting various biological functions . The signal transductions of AT1R and AT2R are regulated by not only Ang II but also its receptor-associated proteins such as AT1R-associated protein and AT2R-interacting protein .

Temporal Effects in Laboratory Settings

The RAAS, which this compound is a part of, is known to have long-term effects on the cardiovascular system .

Dosage Effects in Animal Models

Animal models of hypertension have been used to study the effects of the RAAS .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It is cleaved by renin to form Ang I, which is then converted to Ang II by ACE . This pathway plays a crucial role in the regulation of blood pressure and volume homeostasis .

Transport and Distribution

It is known that the RAAS components, including this compound, are widely expressed in various human tissues .

Subcellular Localization

It is known that the components of the RAAS, including this compound, are involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypertensinogen can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express this compound, which is then purified using chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express this compound. The protein is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Hypertensinogen undergoes enzymatic cleavage reactions. The primary reaction involves the cleavage of this compound by the enzyme renin to produce angiotensin I. Angiotensin I is further cleaved by angiotensin-converting enzyme to form angiotensin II, a potent vasoconstrictor .

Common Reagents and Conditions:

    Renin: Cleaves this compound to produce angiotensin I.

    Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II.

Major Products:

Scientific Research Applications

Hypertensinogen has several scientific research applications, including:

Chemistry:

  • Used as a substrate in studies investigating the kinetics and mechanisms of renin and angiotensin-converting enzyme.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Angiotensin I: A decapeptide produced from hypertensinogen.

    Angiotensin II: An octapeptide formed from angiotensin I.

    Renin: An enzyme that cleaves this compound to produce angiotensin I.

    Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II

Uniqueness: this compound is unique in its role as the precursor to angiotensin peptides, which are critical regulators of blood pressure and fluid balance. Unlike other components of the renin-angiotensin-aldosterone system, this compound is a glycoprotein produced by the liver and serves as the initial substrate for the production of angiotensin peptides .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQCYIFOWHHFN-PLKCGDGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H123N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346983
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1759.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-02-7
Record name Angiotensinogen (1-14)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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